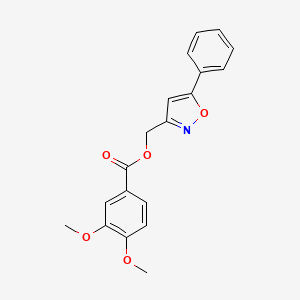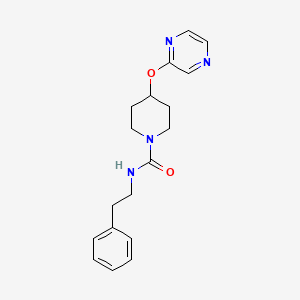
N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
Research has delved into the structural relationships of pyrazole derivatives, focusing on their antagonistic activities against the brain cannabinoid receptor (CB1). These studies highlight the necessity of specific structural features for potent and selective antagonistic activity, such as a para-substituted phenyl ring and a carboxamido group in certain positions on the pyrazole ring. These compounds are instrumental in understanding cannabinoid receptor binding sites and may have therapeutic potential in mitigating the adverse effects of cannabinoids (Lan et al., 1999). Further investigation into the molecular interactions of these antagonists with the CB1 receptor using computational methods and radioligand binding analyses has provided insights into the steric and electrostatic requirements for receptor binding, which could inform the development of new therapeutic agents (Shim et al., 2002).
Antitubercular Activity
Compounds structurally related to N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, a series of novel derivatives exhibited significant activity, demonstrating the potential of these compounds in developing new antitubercular agents. These findings underscore the importance of structural optimization in enhancing the efficacy of therapeutic molecules (Srinivasarao et al., 2020).
Synthesis and Biological Activity
The chemical synthesis and biological evaluation of pyrazolopyridine derivatives, including those related to this compound, have been conducted. These compounds have shown notable antioxidant, antitumor, and antimicrobial activities, highlighting their potential as multifunctional agents in medicinal chemistry. Such studies are crucial for the discovery and development of new drugs with diverse therapeutic applications (El‐Borai et al., 2013).
Material Science and Chemical Synthesis
In the realm of material science and chemical synthesis, compounds related to this compound have been explored for their unique properties and applications. For instance, the integration of enabling methods for automated flow preparation of related compounds demonstrates the advancements in chemical synthesis technologies, which could have implications for the manufacturing of pharmaceuticals and other chemical products (Ingham et al., 2014).
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(21-9-6-15-4-2-1-3-5-15)22-12-7-16(8-13-22)24-17-14-19-10-11-20-17/h1-5,10-11,14,16H,6-9,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIUCEMHORQVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

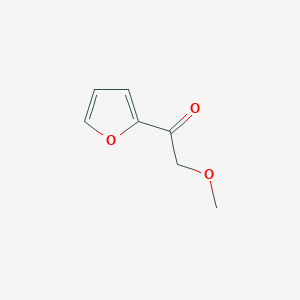
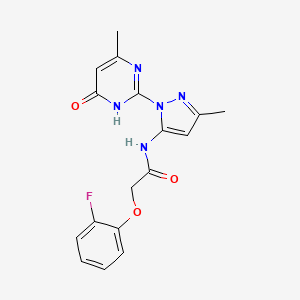
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
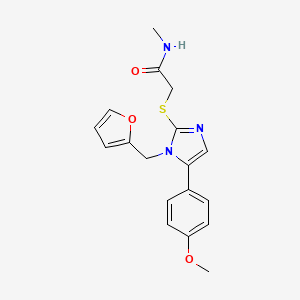
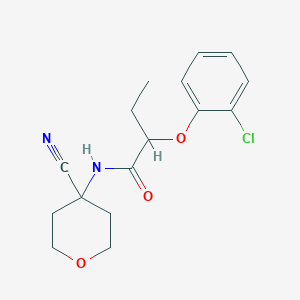
![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)
![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)
